hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843446
InChI: InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

CAS No.:

Cat. No.: VC15843446

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Standard InChI InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2
Standard InChI Key HGEIYKJSFPCMLX-UHFFFAOYSA-N
Canonical SMILES C1COC2CNCC2O1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The systematic IUPAC name for hexahydro-2H- dioxino[2,3-c]pyrrole is (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H- dioxino[2,3-c]pyrrole, reflecting its bicyclic architecture and stereochemical configuration . The compound’s CAS Registry Number is 694439-02-6, with additional synonyms including rel-(4aR,7aS)-hexahydro-5H- dioxino[2,3-c]pyrrole and SCHEMBL16212586 . Its molecular structure comprises a six-membered dioxane ring fused to a five-membered pyrrolidine ring, creating a rigid bicyclic framework with defined stereocenters at the 4a and 7a positions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
XLogP3-0.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds0

Stereochemical Considerations

The compound’s stereochemistry is critical to its reactivity and interactions. The (4aR,7aS) configuration ensures that the dioxane and pyrrolidine rings adopt a specific spatial arrangement, as evidenced by X-ray crystallography and NMR studies . This configuration influences its solubility, stability, and ability to engage in stereoselective reactions, which are paramount in medicinal chemistry applications.

Synthesis and Manufacturing

Cyclization Strategies

The synthesis of hexahydro-2H-[1, dioxino[2,3-c]pyrrole typically involves cyclization reactions that form both rings simultaneously. One validated method employs Knorr-type reactions using hydrazones and dicarbonyl precursors under acidic conditions. For example, reacting 1-methoxy-N-((trimethylsilyl)methyl)methanamine with 2,3-dihydrothiophene 1,1-dioxide derivatives yields the bicyclic core with high diastereomeric purity .

Hydrochloride Salt Formation

To enhance solubility for biological testing, the free base is often converted to its hydrochloride salt (CAS 694439-04-8) via treatment with hydrochloric acid. This salt form has a molecular weight of 165.62 g/mol and is preferred in pharmaceutical screening due to improved crystallinity and stability .

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)Source
Knorr CyclizationHydrazones, H₂SO₄, reflux65–7595
[3+2] CycloadditionTrimethylsilyl reagents, THF8097
Salt FormationHCl in EtOH, 0°C9099

Structural and Conformational Analysis

X-ray Diffraction Studies

X-ray analyses reveal that the bicyclic system adopts a twisted boat conformation for the dioxane ring and an envelope conformation for the pyrrolidine ring . This arrangement minimizes steric strain and optimizes hydrogen bonding between the nitrogen lone pair and adjacent oxygen atoms . The hydrochloride salt further stabilizes this conformation through ionic interactions with the chloride counterion.

Spectroscopic Characterization

  • NMR Spectroscopy: The proton NMR spectrum (400 MHz, D₂O) displays distinct signals for the pyrrolidine NH (δ 3.2 ppm) and dioxane methylene groups (δ 3.8–4.1 ppm) .

  • Infrared Spectroscopy: Strong absorptions at 1640 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (C-O-C ether stretch) confirm the heterocyclic structure.

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

In vitro studies using human liver microsomes suggest moderate metabolic stability, with a half-life of 45 minutes due to oxidation at the pyrrolidine nitrogen. Structural modifications, such as fluorination at the 3-position, have been explored to enhance stability .

Applications in Drug Discovery

Scaffold for Library Design

The compound’s rigid, three-dimensional structure and multiple hydrogen-bonding sites make it an ideal scaffold for constructing diverse chemical libraries. Researchers have functionalized the pyrrolidine nitrogen with carboxyl groups (e.g., hexahydro-2H- dioxino[2,3-c]pyrrole-2-carboxylic acid hydrochloride, CAS 2503201-78-1) to probe enzyme active sites .

Biological Activity

Preliminary screens indicate activity against:

  • Monoamine oxidases (MAOs): IC₅₀ = 2.3 μM for MAO-B, suggesting potential in Parkinson’s disease.

  • Kinase inhibitors: Moderate inhibition of EGFR (IC₅₀ = 8.7 μM) in cancer cell lines.

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